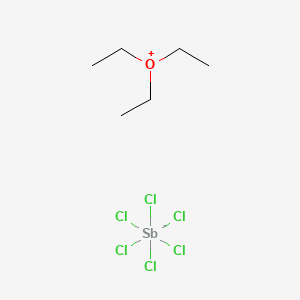

Hexacloroantimonato de trietil oxonio

Descripción general

Descripción

Triethyloxonium hexachloroantimonate is a chemical compound of antimony . It has a specific function of conjugating reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .

Synthesis Analysis

Triethyloxonium hexachloroantimonate is a selective oxidant of aromatic donors (ArH), and it allows the facile preparation and isolation of crystalline paramagnetic salts .Molecular Structure Analysis

The molecular structure of Triethyloxonium hexachloroantimonate is represented by the linear formula: (C2H5)3OSbCl6 . It has a molecular weight of 437.66 .Chemical Reactions Analysis

Triethyloxonium hexachloroantimonate is a selective oxidant of aromatic donors (ArH), allowing the facile preparation and isolation of crystalline paramagnetic salts . It decomposes to ethyl chloride, diethyl ether, and antimony pentachloride .Physical And Chemical Properties Analysis

Triethyloxonium hexachloroantimonate appears as a white to off-white powder or crystals . It has a storage temperature of -20°C .Aplicaciones Científicas De Investigación

Síntesis Orgánica

Hexacloroantimonato de trietil oxonio: es un reactivo poderoso en la síntesis orgánica, particularmente en la formación de enlaces C-C . Se utiliza para sintetizar varios compuestos orgánicos al facilitar las reacciones de alquilación. Este reactivo es especialmente valioso cuando se requiere alta reactividad y selectividad.

Estudios Fotofísicos

En la investigación fotofísica, This compound se ha utilizado para generar cationes radicales de nanohoops de carbono . Estos estudios son cruciales para comprender las propiedades de los materiales a base de carbono y podrían conducir a avances en el desarrollo de dispositivos electrónicos orgánicos.

Ciencia de Materiales

Este compuesto juega un papel en el desarrollo de materiales basados en nanotubos de carbono. Se ha utilizado para dopar nanotubos de carbono, lo que puede alterar sus propiedades eléctricas y hacerlos adecuados para su uso en diversas aplicaciones, incluida la almacenamiento y conversión de energía .

Investigación Farmacéutica

Si bien las aplicaciones directas en la investigación farmacéutica no están ampliamente documentadas, This compound participa en la síntesis de moléculas complejas que podrían ser de interés farmacéutico. Su papel en la formación de enlaces carbono-carbono es fundamental para construir marcos moleculares utilizados en el desarrollo de fármacos .

Química Analítica

En la química analítica, This compound se puede utilizar como reactivo para estudiar la descomposición y estabilidad de los compuestos químicos. Ayuda a comprender el comportamiento de diversas sustancias en diferentes condiciones .

Química de Polímeros

This compound: es significativo en la química de polímeros, donde se utiliza para estudiar la cinética y los mecanismos de la polimerización catiónica. Esta investigación es esencial para crear nuevos materiales poliméricos con características específicas para aplicaciones industriales .

Mecanismo De Acción

Target of Action

Triethyloxonium hexachloroantimonate is a chemical compound of antimony . It is known to target a wide number of exogenous and endogenous hydrophobic electrophiles . This compound is also known to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones .

Mode of Action

The exact mode of action of Triethyloxonium hexachloroantimonate remains unclear . It is suggested that it may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways . This interference could potentially affect circulating glucose levels .

Biochemical Pathways

Given its potential role in interfering with glycogenolysis and gluconeogenesis, it may have an impact on glucose metabolism .

Result of Action

The inhalation data suggests that the myocardium, a layer of the heart muscle, is a target of antimony toxicity . This could potentially lead to cardiovascular complications.

Safety and Hazards

Direcciones Futuras

Triethyloxonium hexachloroantimonate has been used as an oxidant in the preparation of carbon nanohoops . It has potential applications in the field of wearable electronics, where thermoelectric materials can efficiently convert the temperature difference between body and environment into electrical energy .

Análisis Bioquímico

Biochemical Properties

Triethyloxonium hexachloroantimonate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can conjugate with reduced glutathione, a crucial antioxidant in cells, to detoxify both endogenous and exogenous hydrophobic electrophiles . This interaction is vital for maintaining cellular redox balance and protecting cells from oxidative stress.

Cellular Effects

Triethyloxonium hexachloroantimonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate negatively CDK5 activity via p25/p35 translocation, which is essential for preventing neurodegeneration . Additionally, it can impact glucose metabolism by interfering with enzymes involved in glycogenolysis and gluconeogenesis .

Molecular Mechanism

The molecular mechanism of triethyloxonium hexachloroantimonate involves its interaction with biomolecules at the molecular level. It acts as a single-electron oxidant, effectively p-doping single-walled carbon nanotube (SWCNT) films . This doping process enhances the electrical conductivity of SWCNT films, making them suitable for technological applications. Furthermore, it can conjugate with reduced glutathione, regulating cellular redox balance and preventing oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triethyloxonium hexachloroantimonate can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to triethyloxonium hexachloroantimonate has been associated with adverse effects on cellular function, including the potential for antimony toxicity . It is essential to monitor the stability and degradation of the compound to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of triethyloxonium hexachloroantimonate vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At high doses, it can lead to toxic effects, including antimony poisoning and pneumoconiosis . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

Triethyloxonium hexachloroantimonate is involved in various metabolic pathways. It interacts with enzymes and cofactors to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones . Additionally, it can affect metabolic flux and metabolite levels by interfering with enzymes involved in glucose metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.

Transport and Distribution

The transport and distribution of triethyloxonium hexachloroantimonate within cells and tissues are critical for its biochemical activity. The compound can be transported via specific transporters or binding proteins, influencing its localization and accumulation . For example, it has been used to dope SWCNT films, enhancing their electrical conductivity and stability . These properties make it a valuable tool in various technological applications.

Subcellular Localization

Triethyloxonium hexachloroantimonate exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and extracellular space . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its subcellular localization is crucial for elucidating its biochemical and cellular effects.

Propiedades

IUPAC Name |

hexachloroantimony(1-);triethyloxidanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWUSZRAYQUNCY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl6OSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3264-67-3 | |

| Record name | Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3264-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)

![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)

![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)